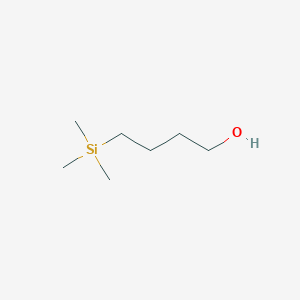
4-(Trimethylsilyl)butan-1-ol
Vue d'ensemble
Description
4-(Trimethylsilyl)butan-1-ol is an organic compound with the linear formula C7H18OSi . It is a colorless liquid and is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of 4-(Trimethylsilyl)butan-1-ol consists of a butanol molecule where one of the hydrogen atoms is replaced by a trimethylsilyl group (−Si(CH3)3) . This molecule contains a total of 26 bonds, including 8 non-H bonds, 4 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
4-(Trimethylsilyl)butan-1-ol has a boiling point of 96 °C (at a pressure of 25 Torr) and a density of 0.830 g/cm3 at 25 °C . Its molecular weight is 146.3 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
4-(Trimethylsilyl)butan-1-ol is involved in various synthesis and chemical reactions. For instance, it has been used in the synthesis of 1,4-bis(trimethylsily)buta-2,3-dienes, which are further utilized in epoxidation reactions to create oxyallyl species. These species are then trapped by nucleophiles to yield 1,4-bis(trimethylsilyl)butan-3-ol-2-one derivatives (Santelli-Rouvier, Lefrère, & Santelli, 1999).
Catalysis and Reaction Mechanisms
In catalysis, 4-(Trimethylsilyl)butan-1-ol plays a significant role. For example, it is used in metal-catalyzed reactions, particularly involving palladium. It is also a part of processes involving silylation and reduction, highlighting its versatility in various chemical transformations (Overman, Brown, & McCann, 2003).
Biocatalysis
In the field of biocatalysis, 4-(Trimethylsilyl)butan-1-ol is utilized in enzymatic processes. An example of this is its use in the resolution of 4-trimethylsilyl-3-butyn-2-ol, leading to the production of homopropargylic alcohol adducts, demonstrating its importance in creating stereochemically complex molecules (Marshall, Chobanian, & Yanik, 2001).
Safety And Hazards
4-(Trimethylsilyl)butan-1-ol is classified as a flammable liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .
Propriétés
IUPAC Name |
4-trimethylsilylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-9(2,3)7-5-4-6-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJXWYVEZHDNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294484 | |
| Record name | 4-(trimethylsilyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)butan-1-ol | |
CAS RN |
2917-40-0 | |
| Record name | NSC96811 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(trimethylsilyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

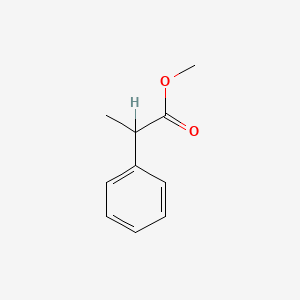
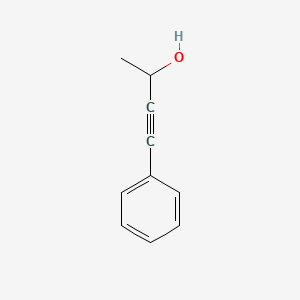
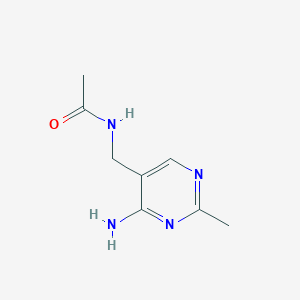
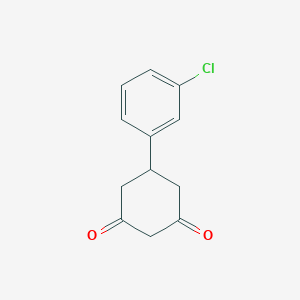
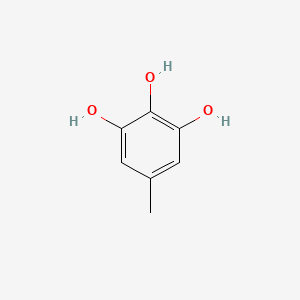
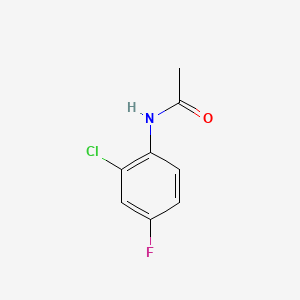
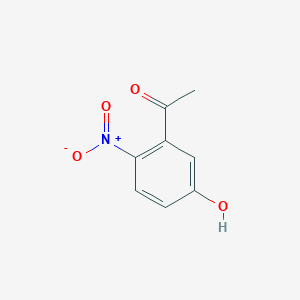
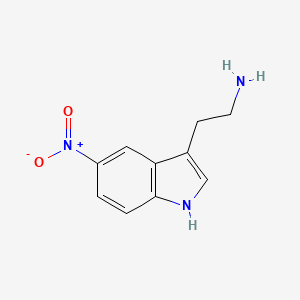
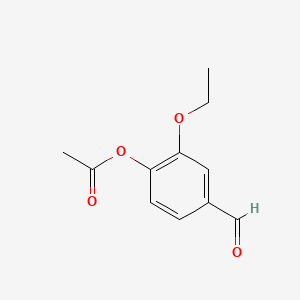
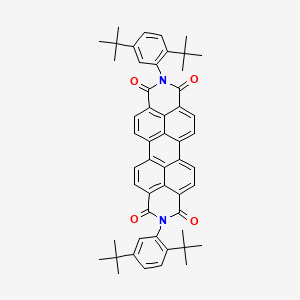
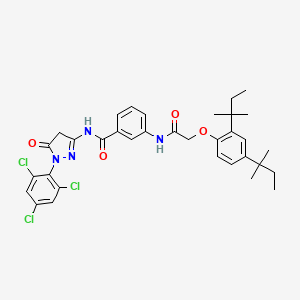
![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)
![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)